![molecular formula C24H23N3O3 B2489782 3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile CAS No. 380444-06-4](/img/structure/B2489782.png)
3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile
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Overview
Description
The compound is a complex organic molecule. It contains a benzodioxol group, a pyrido-indole group, and a nitrile group . These groups are common in many organic compounds, including pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, a Claisen–Schmidt reaction was used to synthesize a related compound . This reaction typically involves the condensation of an aldehyde or ketone with a carbonyl compound in the presence of a base .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
The chemical reactions of similar compounds would depend on the functional groups present in the molecule. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the solubility, boiling point, and specific gravity can be determined experimentally .Scientific Research Applications
Synthesis of Tryptophan Precursors
Compounds with complex structures similar to the one mentioned are often studied for their potential as precursors to essential amino acids like tryptophan. For example, research on the homologation of the side chain of 2-nitrotoluene has led to the synthesis of potent tryptophan precursors and useful indole derivatives, which are critical in the biosynthesis of proteins and neurotransmitters (Tanaka, Yasuo, & Torii, 1989).
Generation of Structurally Diverse Libraries
The structural complexity of compounds like the one allows for the generation of structurally diverse libraries through various chemical reactions. For instance, compounds derived from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride have been used to produce a wide range of compounds, including dithiocarbamates, thioethers, and various heterocyclic compounds (Roman, 2013).
Inhibition of Leukotriene Synthesis
Certain compounds with intricate structures, akin to the one described, are investigated for their potential in inhibiting leukotriene synthesis. This application is particularly relevant in the development of treatments for inflammatory and allergic conditions. A study on 5-lipoxygenase-activating protein inhibitors highlights the optimization of compounds for improved in vitro and in vivo inhibition of leukotriene synthesis, essential for treating conditions like allergen-induced asthma (Hutchinson et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-15-3-5-20-18(9-15)19-13-26(2)8-7-21(19)27(20)24(28)17(12-25)10-16-4-6-22-23(11-16)30-14-29-22/h3-6,9-11,19,21H,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEWQIKGZVRHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-2-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carbonyl)prop-2-enenitrile |
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